

# (4-(2-Nitrophenoxy)phenyl)boronic acid CAS number 957062-62-3

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## Compound of Interest

**Compound Name:** (4-(2-Nitrophenoxy)phenyl)boronic acid

**Cat. No.:** B1386753

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An In-depth Technical Guide to **(4-(2-Nitrophenoxy)phenyl)boronic acid** (CAS: 957062-62-3): A Key Intermediate in Synthetic and Medicinal Chemistry

## Executive Summary

**(4-(2-Nitrophenoxy)phenyl)boronic acid**, identified by CAS number 957062-62-3, is a sophisticated bifunctional organic compound of increasing interest to the scientific community. Its molecular architecture, featuring a boronic acid group appended to a phenyl ring which is, in turn, linked to a 2-nitrophenoxy moiety via an ether bond, positions it as a highly versatile building block. The boronic acid functional group serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the strategic formation of carbon-carbon bonds.<sup>[1][2]</sup> Simultaneously, the nitro-substituted aromatic ether portion of the molecule offers a site for further chemical elaboration and can impart specific electronic and steric properties that are crucial in the design of biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, core applications in organic synthesis, and its potential role in drug discovery, alongside essential safety and handling protocols for laboratory professionals.

## Introduction and Physicochemical Properties

**(4-(2-Nitrophenoxy)phenyl)boronic acid** is a derivative of phenylboronic acid, a class of compounds renowned for their stability, low toxicity, and versatile reactivity in synthetic

chemistry.<sup>[3]</sup> The defining features of this specific molecule are the strategic placement of two key functionalities:

- The Boronic Acid Moiety (-B(OH)<sub>2</sub>): This Lewis acidic group is the reactive handle for transmetalation in the Suzuki-Miyaura catalytic cycle, allowing for the coupling of the entire (4-(2-Nitrophenoxy)phenyl) fragment with various organic halides or triflates.<sup>[4]</sup>
- The 2-Nitrophenoxy Group: This substituent significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the boronic acid.<sup>[1]</sup> Furthermore, the nitro group can be chemically reduced to an amine, providing a secondary point for diversification, a common strategy in the synthesis of compound libraries for drug screening.

These combined features make the compound a valuable intermediate for constructing complex biaryl and poly-aromatic systems found in pharmaceuticals, advanced materials, and agrochemicals.<sup>[1][2]</sup>

## Physicochemical Data Summary

Property	Value	Source
CAS Number	957062-62-3	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BNO <sub>5</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	259.02 g/mol	<a href="#">[6]</a>
MDL Number	MFCD09878332	<a href="#">[6]</a>
Appearance	Typically a solid	
Storage	Sealed in dry, 2-8°C	<a href="#">[6]</a>

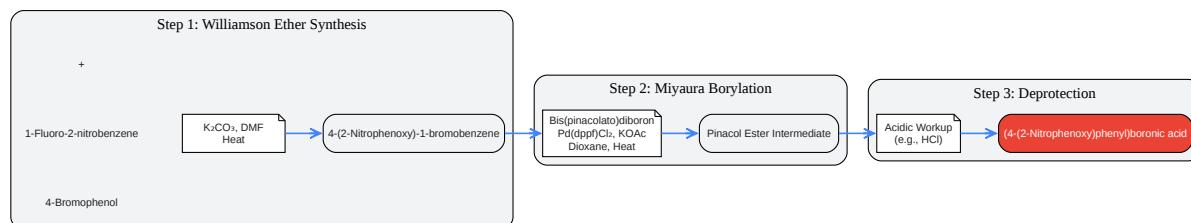
## Synthesis and Spectroscopic Characterization

The synthesis of **(4-(2-Nitrophenoxy)phenyl)boronic acid** is not widely detailed in core literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves a two-step sequence: a nucleophilic aromatic substitution (Williamson ether synthesis) followed by a Miyaura borylation.

## Proposed Synthetic Pathway

A plausible retrosynthetic analysis breaks the molecule down into commercially available or easily synthesized precursors: 4-bromophenylboronic acid pinacol ester and 2-nitrophenol, linked via an ether bond. The synthesis would proceed as follows:

- Ether Formation: Reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene.
- Borylation: Conversion of the aryl bromide to the corresponding boronic acid.



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Caption: Proposed synthetic route for **(4-(2-Nitrophenoxy)phenyl)boronic acid**.

## Exemplary Synthetic Protocol

Disclaimer: This protocol is illustrative, based on standard procedures for analogous transformations. Researchers should conduct their own literature search and risk assessment before proceeding.

### Step 1: Synthesis of 4-(2-Nitrophenoxy)-1-bromobenzene

- To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate ( $K_2CO_3$ , 2.0

eq.).

- Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromophenol.
- Heat the reaction mixture to 80-100°C and stir vigorously.
  - Causality: The polar aprotic solvent (DMF) facilitates the S<sub>n</sub>Ar reaction, and the base (K<sub>2</sub>CO<sub>3</sub>) deprotonates the phenol to form the nucleophilic phenoxide. Heat is required to overcome the activation energy.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator.
- Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired ether.

### Step 2: Synthesis of **(4-(2-Nitrophenoxy)phenyl)boronic acid**

- In an oven-dried Schlenk flask, combine the 4-(2-Nitrophenoxy)-1-bromobenzene (1.0 eq.), bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>, 0.03 eq.).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the mixture to 80-90°C and stir overnight.
  - Causality: This is a standard Miyaura borylation. Pd(dppf)Cl<sub>2</sub> is a robust catalyst for this transformation, and KOAc acts as the base required for the catalytic cycle.

- After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.
- Concentrate the filtrate. The crude product is the pinacol ester of the target boronic acid. This can be isolated or, more commonly, hydrolyzed directly.
- Dissolve the crude ester in a mixture of THF and water. Add an aqueous acid solution (e.g., 1N HCl) and stir vigorously at room temperature for several hours until hydrolysis is complete (monitored by TLC or LC-MS).
- Extract the product into an organic solvent, dry, and concentrate. Recrystallization from an appropriate solvent system will yield the final **(4-(2-Nitrophenoxy)phenyl)boronic acid**.

## Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.<sup>[7]</sup>

Technique	Expected Signature
<sup>1</sup> H NMR	Aromatic protons will appear as complex multiplets in the ~7.0-8.2 ppm range. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage.
<sup>13</sup> C NMR	Signals for 12 distinct aromatic carbons are expected. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved.
<sup>11</sup> B NMR	A broad singlet is expected in the range of 28-34 ppm, characteristic of a trigonal planar arylboronic acid.[8][9]
FT-IR	Characteristic peaks for B-O stretching (~1355 cm <sup>-1</sup> ), Ar-NO <sub>2</sub> asymmetric stretching (~1530 cm <sup>-1</sup> ), and C-O-C ether stretching (~1250 cm <sup>-1</sup> ).[7]
MS (ESI)	The mass spectrometer should detect the molecular ion peak [M-H] <sup>-</sup> or [M+H] <sup>+</sup> corresponding to the calculated molecular weight.

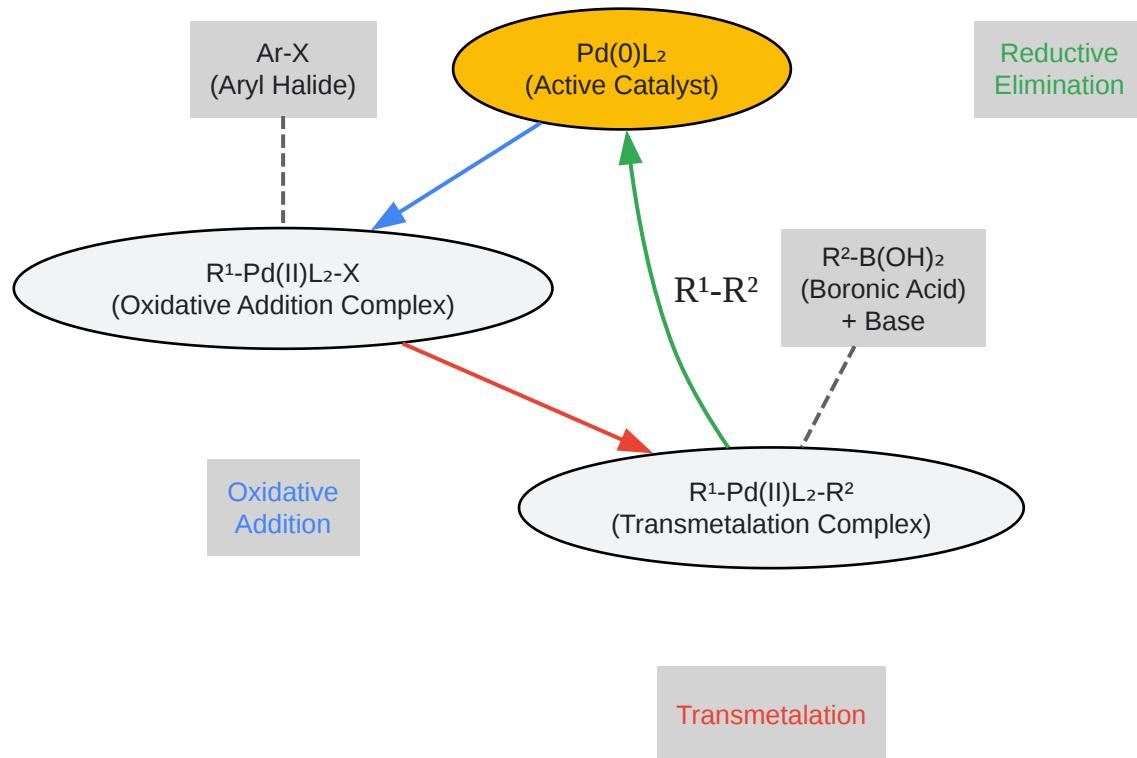
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(4-(2-Nitrophenoxy)phenyl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and reliable methods for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds.[2][10]

## Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive

## Elimination.[4]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: General Suzuki Coupling

Objective: To couple **(4-(2-Nitrophenoxy)phenyl)boronic acid** with a generic aryl bromide (Ar-Br).

- To a suitable reaction vessel, add the aryl bromide (1.0 eq.), **(4-(2-Nitrophenoxy)phenyl)boronic acid** (1.2-1.5 eq.), and a base such as  $K_2CO_3$  or  $Cs_2CO_3$  (2.0-3.0 eq.).
  - Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4]

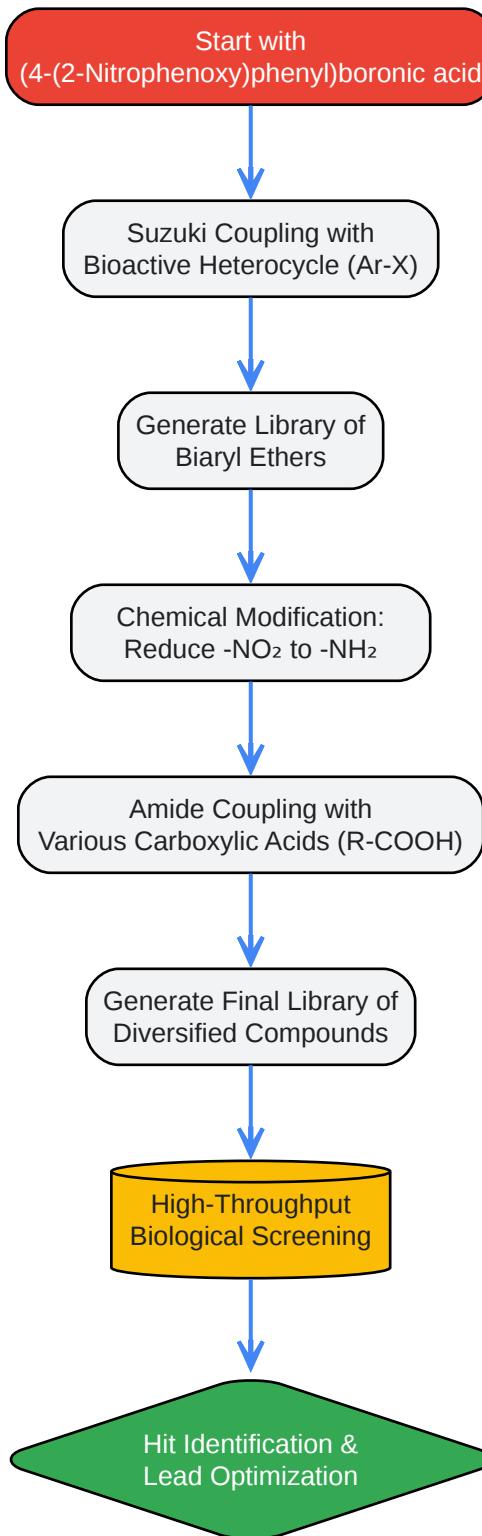
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ), 1-5 mol%).
  - Expertise: While many modern catalysts exist,  $\text{Pd}(\text{PPh}_3)_4$  is a classic, reliable choice for many standard Suzuki couplings.<sup>[11]</sup> For more challenging substrates, catalysts with bulky phosphine ligands like SPhos or BrettPhos may be required.<sup>[11]</sup>
- The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon).
- Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
  - Causality: The solvent must solubilize the reactants, and the presence of water often accelerates the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the  $\text{Pd}(0)$  catalyst.
- Heat the reaction to reflux (typically 80-110°C) and stir until TLC or LC-MS analysis shows consumption of the aryl bromide.
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the resulting biaryl product by column chromatography or recrystallization.

## Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores, exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade).<sup>[12]</sup> Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them potent inhibitors.<sup>[13]</sup>

The **(4-(2-Nitrophenoxy)phenyl)boronic acid** scaffold is a promising starting point for drug discovery programs for several reasons:

- Scaffold Hopping: It can be used to generate novel biaryl structures that are analogues of known drugs, potentially leading to improved properties or new intellectual property.
- Fragment-Based Design: The molecule itself can be considered a large fragment. The ether linkage provides a non-rigid spacer, and the two aromatic rings can be independently optimized to improve binding affinity to a biological target.
- Prodrug Strategies: The nitro group can be used in prodrug design. For instance, in hypoxic (low oxygen) environments characteristic of solid tumors, nitro groups can be selectively reduced by cellular reductases to activate a cytotoxic agent.



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Caption: A hypothetical workflow for drug discovery using the title compound.

## Safety, Handling, and Storage

As a professional researcher, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for CAS 957062-62-3 is not widely available, data from analogous nitrophenyl boronic acids can be used to establish handling procedures.[14][15]

- GHS Hazard Classification (Anticipated):
  - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[14]
  - Skin Irritation (Category 2), H315: Causes skin irritation.[14]
  - Eye Irritation (Category 2A), H319: Causes serious eye irritation.[14]
  - Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[14]
  - Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique.[14]
  - Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, use a P95 (US) or P1 (EU) particle respirator.[14]
- First Aid Measures:
  - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
  - If on Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[[14](#)]
- Storage and Handling:
  - Store in a tightly sealed container in a dry, well-ventilated place.[[15](#)]
  - Recommended storage is refrigerated at 2-8°C.[[6](#)]
  - Avoid formation of dust and aerosols.[[14](#)]

## Conclusion

**(4-(2-Nitrophenoxy)phenyl)boronic acid** is more than a simple chemical; it is a precisely designed tool for molecular construction. Its dual functionality allows for a modular approach to synthesis, where the boronic acid directs predictable and efficient C-C bond formation via Suzuki coupling, and the nitrophenoxy tail provides opportunities for subsequent functionalization or imparts desirable electronic properties. For researchers in organic synthesis and medicinal chemistry, this compound represents a valuable asset for building complex molecular architectures and exploring new chemical space in the quest for novel therapeutics and materials.

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